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Cat. No.: B8263585 Get Quote

Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, an enzyme instrumental in cholesterol

synthesis. As with any pharmaceutical product, ensuring the quality, safety, and efficacy of

pitavastatin formulations is paramount. This application note details the development of a

robust and reliable analytical method for the assay of pitavastatin in a tablet dosage form using

the Analytical Quality by Design (QbD) approach. The QbD framework, as encouraged by

regulatory bodies, emphasizes a systematic, science- and risk-based approach to method

development, leading to a well-understood and robust analytical procedure.[1]

The principles of QbD involve defining an Analytical Target Profile (ATP), identifying Critical

Quality Attributes (CQAs), conducting a risk assessment to identify critical method parameters,

and then using Design of Experiments (DoE) to establish a design space and a robust control

strategy.[2][3] This proactive approach to method development ensures that the analytical

method is fit for its intended purpose throughout its lifecycle.

Analytical Target Profile (ATP) and Critical Quality
Attributes (CQAs)
The first step in the Analytical QbD process is to define the goal of the analytical method, which

is encapsulated in the Analytical Target Profile (ATP).
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Analytical Target Profile (ATP): To develop a simple, rapid, and robust reversed-phase high-

performance liquid chromatography (RP-HPLC) method for the accurate and precise

quantification of pitavastatin in its tablet dosage form.

Based on the ATP, the following Critical Quality Attributes (CQAs) of the analytical method were

identified. CQAs are the method's performance characteristics that must be within certain limits

to ensure the desired quality of the analytical results.

CQA ID Critical Quality Attribute Acceptance Criteria

CQA-01 Retention Time 3 - 7 minutes

CQA-02 Tailing Factor ≤ 1.5

CQA-03 Theoretical Plates ≥ 2000

CQA-04 Resolution (from nearest peak) ≥ 2.0

Risk Assessment
A risk assessment was performed to identify the analytical method parameters that could

potentially impact the CQAs. An Ishikawa (fishbone) diagram was used to visualize the

potential sources of variability.
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Ishikawa diagram for risk assessment.
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Based on the risk assessment, the following parameters were identified as having a high

potential to impact the CQAs and were therefore selected for further investigation using a

Design of Experiments (DoE) approach:

Mobile Phase Composition (% Acetonitrile)

Mobile Phase pH

Flow Rate (ml/min)

Design of Experiments (DoE)
A central composite design (CCD) was employed to systematically study the effects of the

selected critical method parameters on the CQAs.[1] This statistical approach allows for the

efficient exploration of the relationships between the variables and the responses, and helps in

identifying the optimal operating conditions.

Experimental Design
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Run % Acetonitrile (X1) pH (X2)
Flow Rate (ml/min)
(X3)

1 40 3.0 1.0

2 50 3.0 1.0

3 40 4.0 1.0

4 50 4.0 1.0

5 40 3.5 0.8

6 50 3.5 0.8

7 40 3.5 1.2

8 50 3.5 1.2

9 35 3.5 1.0

10 55 3.5 1.0

11 45 2.5 1.0

12 45 4.5 1.0

13 45 3.5 0.7

14 45 3.5 1.3

15 45 3.5 1.0

16 45 3.5 1.0

17 45 3.5 1.0

DoE Results and Design Space
The results from the DoE were analyzed using statistical software to generate mathematical

models that describe the relationship between the independent variables and the responses.

The analysis of variance (ANOVA) for the responses confirmed the significance of the models.
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Response Model p-value R-squared

Retention Time < 0.0001 0.9925

Tailing Factor 0.0012 0.9568

Theoretical Plates < 0.0001 0.9874

Based on the models, a design space was established where the method consistently meets

the defined CQAs. The optimized method conditions were selected from within this design

space.

Optimized Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water (pH 3.0, adjusted with orthophosphoric acid) (43:57 v/v)[4]

[5][6][7]

Column: C18 (250 x 4.6 mm, 5 µm)[1]

Flow Rate: 1.0 ml/min[4][5][6][7]

Detection Wavelength: 249 nm[4]

Injection Volume: 20 µl[4]

Column Temperature: 25°C[4]

Experimental Protocols
Preparation of Standard Stock Solution

Accurately weigh and transfer 10 mg of pitavastatin reference standard into a 10 ml

volumetric flask.

Add about 7 ml of the mobile phase and sonicate to dissolve.

Make up the volume to 10 ml with the mobile phase to obtain a concentration of 1000 µg/ml.

Preparation of Sample Solution
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Weigh and powder 20 pitavastatin tablets.[4]

Accurately weigh a quantity of the powder equivalent to 10 mg of pitavastatin and transfer it

to a 10 ml volumetric flask.[4]

Add approximately 7 ml of the mobile phase and sonicate for 15 minutes to ensure complete

dissolution of the drug.[4]

Make up the volume to 10 ml with the mobile phase.[4]

Filter the solution through a 0.45 µm membrane filter.[4]

From the filtered solution, pipette out 1 ml and dilute it to 10 ml with the mobile phase to get

a final concentration of 100 µg/ml.

Method Validation Protocol
The optimized method was validated according to the International Council for Harmonisation

(ICH) Q2(R1) guidelines.[4][5]

System Suitability: Six replicate injections of the standard solution were made, and the

%RSD for retention time, peak area, tailing factor, and theoretical plates were calculated.

Specificity: The chromatograms of the blank, placebo, standard, and sample solutions were

compared to assess for any interference at the retention time of pitavastatin.

Linearity: A series of solutions were prepared from the standard stock solution in the

concentration range of 10-500 ng/ml.[5] A calibration curve was plotted of peak area versus

concentration, and the correlation coefficient and regression equation were determined.

Precision:

Repeatability (Intra-day precision): Six replicate injections of the sample solution were

made on the same day, and the %RSD was calculated.[5]

Intermediate Precision (Inter-day precision): The analysis was repeated on a different day

by a different analyst to assess the reproducibility of the method.[5]
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Accuracy (Recovery): The accuracy of the method was determined by spiking a known

amount of the standard drug at three different concentration levels (80%, 100%, and 120%)

to the pre-analyzed sample solution. The percentage recovery was then calculated.

Robustness: The robustness of the method was evaluated by making small, deliberate

changes to the method parameters such as flow rate (±0.1 ml/min), mobile phase

composition (±2% acetonitrile), and pH (±0.2). The effect on the system suitability

parameters was observed.

Data Presentation
System Suitability Results

Parameter
Acceptance
Criteria

Observed Value %RSD

Retention Time %RSD ≤ 1.0 4.82 min 0.43

Peak Area %RSD ≤ 2.0 168937 1.92

Tailing Factor ≤ 1.5 1.22 0.70

Theoretical Plates ≥ 2000 6692 1.09

Method Validation Summary
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Parameter Results

Linearity Range 10 - 500 ng/ml

Correlation Coefficient (r²) 0.9993[5]

Regression Equation y = 166.54x + 742.43[5]

LOD 1.95 ng/ml[5]

LOQ 5.91 ng/ml[5]

Accuracy (% Recovery) 99.27% - 101.87%[8]

Repeatability (%RSD) 0.89 - 1.68

Intermediate Precision (%RSD) 0.84 - 1.53

Robustness The method was found to be robust.

Control Strategy
A control strategy is a planned set of controls, derived from product and process

understanding, that ensures process performance and product quality.[9]

Input Controls Process Controls Output Controls

Certified Reference Standards HPLC Grade Solvents Qualified HPLC Column System Suitability Testing Mobile Phase pH Control Flow Rate Control Column Temperature Control Review of Chromatographic Data Out-of-Specification (OOS) Procedure Input Controls

Process Controls

Output Controls
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Control strategy for the analytical method.

The control strategy for this analytical method includes:

Input Controls: Use of certified reference standards, HPLC grade solvents, and qualified

columns.

Process Controls: Regular system suitability testing before each analytical run, and

adherence to the defined ranges for critical method parameters within the design space.

Output Controls: A thorough review of the chromatographic data and a defined procedure for

handling any out-of-specification results.

Conclusion
This application note demonstrates the successful application of the Analytical Quality by

Design approach to develop a robust and reliable RP-HPLC method for the assay of

pitavastatin in a tablet dosage form. The systematic approach, including risk assessment and

Design of Experiments, provided a thorough understanding of the method's capabilities and

limitations. The established design space and control strategy ensure that the method is fit for

its intended purpose and will consistently deliver accurate and precise results throughout its

lifecycle. The developed method is simple, sensitive, and robust, making it suitable for routine

quantitative analysis of pitavastatin in bulk and tablet dosage forms.[4][5][6][7][10]
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Analytical QbD workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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